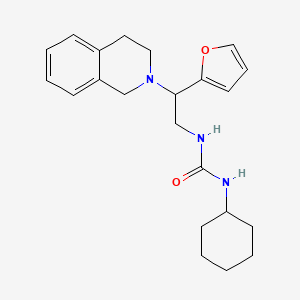
1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea, also known as CRF-1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. CRF-1 antagonist is a class of chemical compounds that act as antagonists to the corticotropin-releasing factor 1 (CRF-1) receptor, which is involved in the regulation of stress response, anxiety, and depression.
Scientific Research Applications
Facile Synthesis and Reactivity
The compound is a part of research efforts in synthesizing complex molecules with potential bioactive properties. For instance, Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido quinoline derivatives, emphasizing the reactivity of similar compounds towards various reagents, indicating its role in developing antimicrobial agents (Elkholy & Morsy, 2006).
Chemical Rearrangements and Derivatives
Research by Bischoff, Schroeder, and Gründemann (1982) demonstrated the nitrile carboxamide rearrangement involving cyclohexanone derivatives, leading to the formation of complex heterocyclic compounds. This study highlights the chemical flexibility and potential for creating diverse molecular structures (Bischoff, Schroeder, & Gründemann, 1982).
Novel Synthesis Protocols
Kolosov et al. (2015) investigated the ternary condensation of compounds including N-methoxyurea with aldehydes and dicarbonyl compounds, underlining the synthesis of dihydropyrimidinones. This research shows the compound's involvement in creating novel organic molecules with significant yields (Kolosov, Kulyk, Al-Ogaili, & Orlov, 2015).
Targeted Molecular Synthesis
Vidaluc et al. (1995) focused on synthesizing a series of compounds for assessing antiacetylcholinesterase activity. The study aimed at optimizing spacer length and testing compounds with greater conformational flexibility, indicating the compound's relevance in medicinal chemistry research (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Heterocyclic Compound Synthesis
Majumdar and Bhattacharyya (1996) reported on reactions involving cyclohexenyl derivatives to yield heterocycles, showcasing the compound's utility in synthesizing diverse organic molecules with potential pharmaceutical applications (Majumdar & Bhattacharyya, 1996).
properties
IUPAC Name |
1-cyclohexyl-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c26-22(24-19-9-2-1-3-10-19)23-15-20(21-11-6-14-27-21)25-13-12-17-7-4-5-8-18(17)16-25/h4-8,11,14,19-20H,1-3,9-10,12-13,15-16H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDSLSNKXWEMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2474032.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2474034.png)
![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2474036.png)
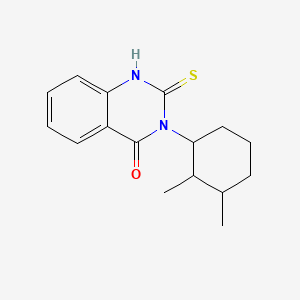
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2474039.png)

![2-Cyclobutyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2474042.png)
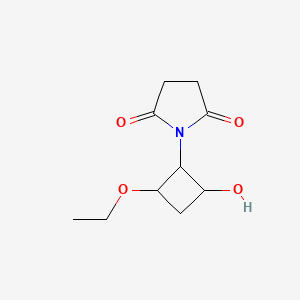
![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2474047.png)
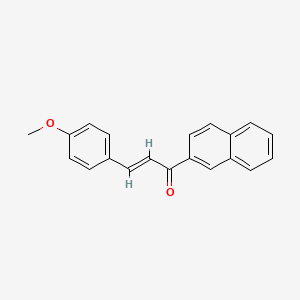
![2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid](/img/structure/B2474049.png)
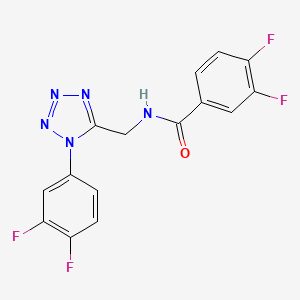
![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2474053.png)